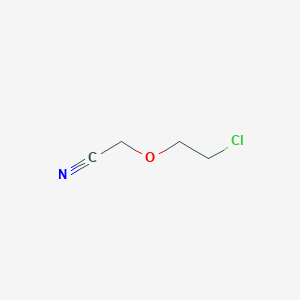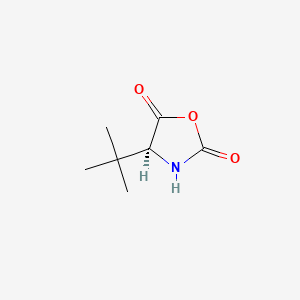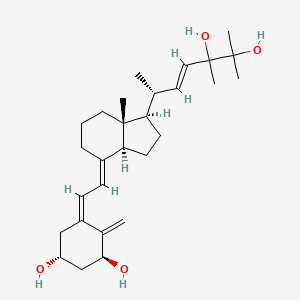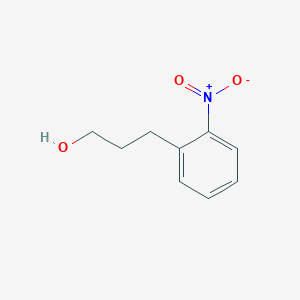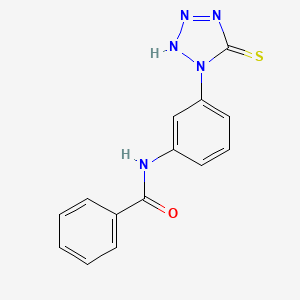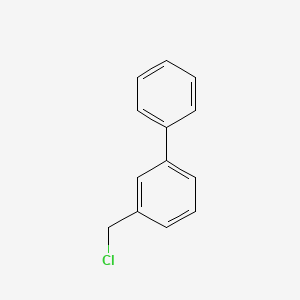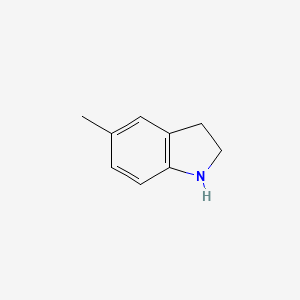
5-Methylindoline
Descripción general
Descripción
Synthesis Analysis
Various methods exist for synthesizing indoles, including traditional approaches such as the Bartoli indole synthesis and intramolecular Diels–Alder reactions. Additionally, novel methods have been developed, often starting from mono-functionalized arenes, leading to the construction of indole derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The SMILES notation for 5-Methylindoline is Cc1ccc2NCCc2c1, and its InChI key is JFUAVVHABJWSFX-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the synthesis of indoles, various methodologies have been explored, including hydride abstraction, charge transfer, and cyclization reactions. These reactions can occur in water or a mixture of water and organic solvents, offering potential for library synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
5-Methylindoline: serves as a key building block in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects and are used in medicine for their analgesic and antibacterial properties .
Anticancer Research
Indole derivatives, including 5-Methylindoline , have been studied for their potential anticancer properties. They are explored for their ability to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death crucial for stopping cancer proliferation .
Microbial Infection Treatment
The structural motif of 5-Methylindoline is found in compounds with antimicrobial activity. Research into indole derivatives has shown promise in developing new treatments for bacterial and fungal infections .
Neuroprotective Agents
Indoles, including 5-Methylindoline , are investigated for their neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAVVHABJWSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554460 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindoline | |
CAS RN |
65826-95-1 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing metal complexes with 5-methylindoline-2,3-dione?
A1: Researchers synthesized a series of Schiff base macrocyclic complexes using 5-methylindoline-2,3-dione and 2,2-dimethylpropane-1,3-diamine with various divalent metal salts (Cu(II), Ni(II), Co(II)). [] This approach aims to investigate the impact of incorporating metal ions into the organic framework. The study aimed to explore the potential of these complexes as antimicrobial agents.
Q2: How were the synthesized metal complexes characterized, and what structural insights were gained?
A2: The synthesized metal complexes were characterized using various spectroscopic techniques, including elemental analysis, conductance measurements, magnetic measurements, electronic spectroscopy (UV-Vis), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR). [] Additionally, gas chromatography-mass spectrometry (GCMS) provided further structural confirmation. These analyses revealed that the metal complexes adopt an octahedral geometry around the central metal ion. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

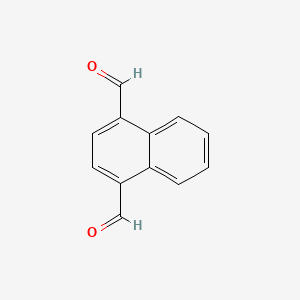

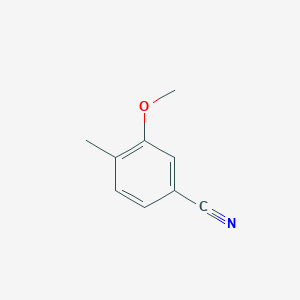
![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)
